molecular formula C29 H40 N4 O7 . x Cl H B560419 盐酸奥马环素 CAS No. 1196800-39-1

盐酸奥马环素

货号 B560419
CAS 编号: 1196800-39-1
分子量: 556.65(Free base)
InChI 键: XFPTUHUKKFUSNF-XGLFQKEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omadacycline is a novel aminomethylcycline antibiotic and a semisynthetic derivative of the tetracycline class of antibacterial drugs . It is used to treat community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . It has demonstrated in vitro activity against resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin- and macrolide-resistant Streptococcus pneumoniae, vancomycin-resistant Enterococcus (VRE), and Clostridioides difficile .


Synthesis Analysis

Omadacycline is a semisynthetic compound derived from minocycline . It has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .


Molecular Structure Analysis

Omadacycline, a derivative of minocycline, has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core .


Chemical Reactions Analysis

Omadacycline inhibits bacterial protein synthesis by binding the primary tetracycline binding site on the 30S subunit of the bacterial ribosome . It directly inhibits bacterial protein synthesis while sparing bacterial DNA, RNA, and peptidoglycan synthesis .


Physical And Chemical Properties Analysis

Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t ½) of 13.5-17.1 h, total clearance (CL T) of 8.8-10.6 L/h, and protein binding of 21.3% in healthy subjects . Oral bioavailability of omadacycline is estimated to be 34.5% .

科学研究应用

Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs)

Specific Scientific Field

This application falls under the field of Infectious Diseases .

Summary of the Application

Omadacycline hydrochloride has been found to be effective in treating complicated skin and soft tissue infections (cSSTIs). These infections are caused by bacteria invading the skin and surrounding tissues, which is a common problem in hospitals .

Methods of Application or Experimental Procedures

Randomized controlled trials (RCTs) were conducted to evaluate Omadacycline for cSSTIs. The trials were searched in databases of PubMed, Embase, Cochrane, Web of Science, and Clinical Trial, up to July 2022 .

Results or Outcomes

Four RCTs consisting of 1,757 patients were included, with linezolid (LZD) as a comparator drug. For clinical efficacy, Omadacycline was not inferior to LZD in the modified intent-to-treat (MITT) and clinically evaluable (CE) populations. For microbiological response, Omadacycline was numerically higher than LZD in the microbiologically evaluable (ME) and microbiological MITT (micro-MITT) populations .

Treatment of Acute Bacterial Infections

Specific Scientific Field

This application is also in the field of Infectious Diseases .

Summary of the Application

Omadacycline has been used for the treatment of acute bacterial infections. It has been found to have similar clinical cure ratio and microbiological eradication rate as comparators in the treatment of acute bacterial infections .

Methods of Application or Experimental Procedures

A search of PubMed, Embase, Cochrane Library, and Clinical Trials was conducted up to July 1, 2022. Only randomized controlled trials (RCTs), in which Omadacycline and other antibiotics were evaluated for treating acute bacterial infections in adults, were included .

Results or Outcomes

A total of seven RCTs involving 2841 patients with acute bacterial infection were included. The clinical cure ratio of Omadacycline was similar to the comparators in the treatment of acute bacterial infections. Omadacycline had a microbiological eradication rate similar to comparators in the treatment of acute bacterial infections .

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Specific Scientific Field

This application falls under the field of Pulmonology .

Summary of the Application

Omadacycline hydrochloride has been found to be effective in treating Community-Acquired Bacterial Pneumonia (CABP). CABP is a common type of pneumonia, which is an infection that inflames the air sacs in one or both lungs .

Methods of Application or Experimental Procedures

Randomized controlled trials (RCTs) were conducted to evaluate Omadacycline for CABP. The trials were searched in databases of PubMed, Embase, Cochrane, Web of Science, and Clinical Trial, up to July 2022 .

Results or Outcomes

The clinical efficacy of Omadacycline was not inferior to its comparators in the modified intent-to-treat (MITT) and clinically evaluable (CE) populations. For microbiological response, Omadacycline was numerically higher than its comparators in the microbiologically evaluable (ME) and microbiological MITT (micro-MITT) populations .

Treatment of Urinary Tract Infections (UTIs)

Specific Scientific Field

This application is in the field of Urology .

Summary of the Application

Omadacycline has been used for the treatment of urinary tract infections (UTIs). It has been found to have similar clinical cure ratio and microbiological eradication rate as comparators in the treatment of UTIs .

Methods of Application or Experimental Procedures

A search of PubMed, Embase, Cochrane Library, and Clinical Trials was conducted up to July 1, 2022. Only randomized controlled trials (RCTs), in which Omadacycline and other antibiotics were evaluated for treating UTIs in adults, were included .

Results or Outcomes

A total of seven RCTs involving 2841 patients with UTIs were included. The clinical cure ratio of Omadacycline was similar to the comparators in the treatment of UTIs. Omadacycline had a microbiological eradication rate similar to comparators in the treatment of UTIs .

安全和危害

Adverse events were reported in 48.3% of the patients in the omadacycline group and in 45.7% of those in the linezolid group; the most frequent adverse events in both groups were gastrointestinal (in 18.0% and 15.8% of the patients in the respective groups) .

未来方向

Omadacycline is a promising antibiotic for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . It has demonstrated efficacy against a broad spectrum of pathogens including resistant isolates, which are increasing in prevalence and complexity . Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections .

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTUHUKKFUSNF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omadacycline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omadacycline hydrochloride
Reactant of Route 2
Omadacycline hydrochloride
Reactant of Route 3
Omadacycline hydrochloride
Reactant of Route 4
Omadacycline hydrochloride
Reactant of Route 5
Omadacycline hydrochloride
Reactant of Route 6
Omadacycline hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。